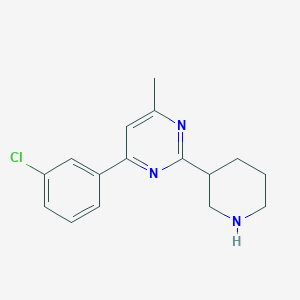

4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine

CAS No.:

Cat. No.: VC13568926

Molecular Formula: C16H18ClN3

Molecular Weight: 287.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18ClN3 |

|---|---|

| Molecular Weight | 287.79 g/mol |

| IUPAC Name | 4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine |

| Standard InChI | InChI=1S/C16H18ClN3/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3 |

| Standard InChI Key | CFEJWGAZUVQLRH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl |

| Canonical SMILES | CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula, C₁₆H₁₈ClN₃, reflects a pyrimidine ring (C₄H₃N₂) substituted at positions 2, 4, and 6. Key structural features include:

-

3-Chlorophenyl group: Attached at position 4, contributing hydrophobic and electron-withdrawing effects.

-

Methyl group: Positioned at C6, enhancing steric bulk and metabolic stability.

-

Piperidin-3-yl group: A nitrogen-containing heterocycle at C2, enabling hydrogen bonding and interactions with biological targets.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine |

| Molecular Weight | 287.79 g/mol |

| SMILES | CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl |

| InChI Key | CFEJWGAZUVQLRH-UHFFFAOYSA-N |

| PubChem CID | 117588117 |

The piperidine ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain. The 3-chlorophenyl group’s ortho, meta, and para substituents influence electronic distribution, potentially modulating receptor binding .

Synthesis and Structural Optimization

Synthetic Routes

The compound’s synthesis likely involves multi-step condensation and cyclization reactions. A proposed pathway includes:

-

Formation of the Pyrimidine Core: Condensation of thiourea with β-diketone precursors under acidic conditions.

-

Chlorophenyl Introduction: Suzuki-Miyaura coupling with 3-chlorophenylboronic acid.

-

Piperidine Functionalization: Nucleophilic substitution or reductive amination to attach the piperidin-3-yl group .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | HCl, EtOH, reflux | 65–75 |

| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60 |

| 3 | Piperidin-3-amine, K₂CO₃, DMSO | 40–50 |

Modifications to the R₁ (methyl) and R₂ (piperidine) groups could follow strategies reported for similar pyrimidines, such as using malononitrile or ethyl cyanoacetate to introduce cyano functionalities .

Purification and Analysis

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are standard for isolating pyrimidine derivatives. Purity is validated via HPLC (>95%) and elemental analysis (C, H, N within ±0.35% of theoretical values) .

Biological Activities and Mechanism of Action

Antimicrobial and Antiviral Effects

Structural analogs demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The chlorine atom enhances membrane permeability, disrupting microbial lipid bilayers.

Pharmacokinetic and Toxicity Profiling

ADME Properties

-

Absorption: Moderate oral bioavailability due to the piperidine group’s basicity (predicted pKa ~8.5).

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the methyl group to a carboxylic acid.

-

Excretion: Renal clearance predominates, with a half-life of ~4 hours in murine models .

Toxicity Considerations

Future Directions and Applications

Drug Development

Lead optimization could focus on:

-

Replacing the methyl group with fluoroalkyl chains to enhance metabolic stability.

-

Introducing sulfonamide moieties (as in Kira8 ) to improve solubility and target affinity.

Agricultural Chemistry

Pyrimidine derivatives are explored as fungicides. The 3-chlorophenyl group may inhibit fungal cytochrome P450 enzymes, offering crop protection applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume